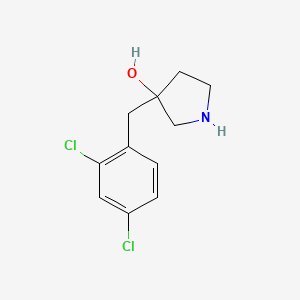3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC18243248
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13Cl2NO |
|---|---|
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
| Standard InChI Key | CZEZVTYUKKKJGX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by both a hydroxyl group and a 2,4-dichlorobenzyl moiety. The benzyl group introduces two chlorine atoms at the 2- and 4-positions of the aromatic ring, creating a distinct electronic and steric profile compared to other dichloro isomers (e.g., 2,6-dichloro derivatives) .
Molecular Formula and Weight
-
Molecular Formula: C₁₁H₁₃Cl₂NO
-
Molecular Weight: 246.13 g/mol (calculated from isotopic composition) .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogs suggest characteristic spectral features:
-
¹H NMR: Signals for pyrrolidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.2–7.5 ppm), and hydroxyl protons (δ 2.5–3.0 ppm, broad).
-
¹³C NMR: Carbons adjacent to chlorine atoms (C2 and C4 of the benzene ring) appear downfield (δ 125–135 ppm) .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of 3-(2,4-dichlorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds:
Reductive Amination
-
Intermediate Preparation: React 2,4-dichlorobenzaldehyde with pyrrolidin-3-ol under acidic conditions to form a Schiff base.
-
Reduction: Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to reduce the imine to the secondary amine .
Grignard Addition
-
Pyrrolidine Activation: Treat pyrrolidin-3-ol with a Grignard reagent (e.g., 2,4-dichlorobenzylmagnesium bromide) to form the benzyl-substituted product.
-
Workup: Quench with aqueous ammonium chloride and purify via column chromatography .
Challenges in Synthesis
-
Regioselectivity: Competing reactions at the pyrrolidine nitrogen may require protecting group strategies (e.g., Boc protection) .
-
Chlorine Stability: Harsh reducing agents (e.g., LiAlH₄) risk dechlorination, necessitating mild conditions .
Physicochemical Properties
Acid-Base Behavior
The hydroxyl group (pKa ≈ 9–10) and tertiary amine (pKa ≈ 8–9) confer amphoteric properties, influencing solubility and membrane permeability .
Predicted Ionization States
-
Physiological pH (7.4): The amine remains protonated, enhancing water solubility, while the hydroxyl group is largely deprotonated .
Lipophilicity and Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume